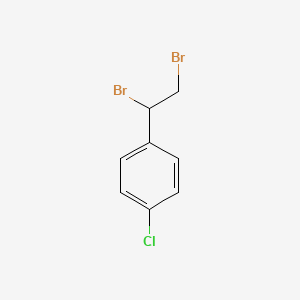

1-Chloro-4-(1,2-dibromoethyl)benzene

Descripción

Contextualization within Halogenated Organic Chemistry

1-Chloro-4-(1,2-dibromoethyl)benzene is a polyhalogenated aromatic compound, containing both chlorine and bromine atoms. The presence of a chlorine atom on the benzene (B151609) ring and a vicinal dibromo- functionality on the ethyl side chain places this molecule at the intersection of several key areas of halogenated organic chemistry. The chloro-substituent on the aromatic ring acts as a deactivating group for electrophilic aromatic substitution, yet it is an ortho-para director. clearsynth.com The vicinal dibromide on the side chain is a highly reactive functional group, prone to elimination and substitution reactions. acs.org

The interplay between the halogen on the aromatic ring and those on the alkyl side chain can lead to selective transformations, allowing chemists to functionalize the molecule in a controlled manner. The study of such compounds provides valuable insights into the competitive reactivity of different types of carbon-halogen bonds within the same molecule.

Significance in Contemporary Synthetic Strategies

The primary significance of this compound in contemporary synthetic strategies lies in its role as a key intermediate. Vicinal dibromides are well-established precursors for the synthesis of alkenes through dehydrobromination reactions. acs.orgcymitquimica.comnih.gov This makes this compound a valuable starting material for the preparation of substituted styrene (B11656) derivatives, which are important monomers in polymer chemistry and building blocks in organic synthesis. chemicalbook.com

The typical synthetic route to this compound involves the dibromination of 4-chlorostyrene (B41422). uni.lu This addition reaction of bromine across the double bond is a fundamental transformation in organic chemistry. acs.org Once formed, this compound can undergo a double dehydrobromination to yield 4-chloro-1-ethynylbenzene, another important synthetic intermediate.

The reactivity of the benzylic bromide is particularly noteworthy. Benzylic halides are known to be reactive in nucleophilic substitution reactions due to the stabilization of the resulting carbocation intermediate by the adjacent aromatic ring. This allows for the introduction of a variety of nucleophiles at this position, further expanding the synthetic utility of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇Br₂Cl | |

| Molecular Weight | 298.40 g/mol | cymitquimica.com |

| CAS Number | 23135-16-2 | clearsynth.com |

| Appearance | Not specified; likely a solid or liquid at room temperature | |

| Purity | Typically offered at ≥95% for research purposes | cymitquimica.com |

Spectroscopic Data

Predicted Mass Spectrometry Data (from PubChem)

| Adduct | m/z |

| [M+H]⁺ | 296.86758 |

| [M+Na]⁺ | 318.84952 |

| [M-H]⁻ | 294.85302 |

| [M+NH₄]⁺ | 313.89412 |

| [M+K]⁺ | 334.82346 |

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons on the dibromoethyl side chain. The aromatic protons would likely appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm) due to the para-substitution pattern. The protons on the ethyl chain would appear as a multiplet, likely an ABX or more complex system, in the upfield region (typically δ 4.0-5.5 ppm).

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the two carbons of the ethyl side chain. The carbon bearing the chlorine atom and the carbon to which the ethyl group is attached would have characteristic chemical shifts. The two carbons of the dibromoethyl group would appear in the aliphatic region, with their shifts influenced by the attached bromine atoms.

Expected IR Spectral Features: The infrared spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the benzene ring, and C-Cl and C-Br stretching vibrations.

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-4-(1,2-dibromoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2Cl/c9-5-8(10)6-1-3-7(11)4-2-6/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLPNCDPGCZTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CBr)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464874 | |

| Record name | 1-Chloro-4-(1,2-dibromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23135-16-2 | |

| Record name | 1-Chloro-4-(1,2-dibromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-4-(1,2-dibromoethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 4 1,2 Dibromoethyl Benzene

Direct Halogenation Approaches

Direct halogenation strategies are among the most straightforward methods for synthesizing 1-Chloro-4-(1,2-dibromoethyl)benzene. These methods typically involve the addition of bromine across a carbon-carbon double bond of a suitable styrene (B11656) derivative.

Regioselective Bromination of Chloroethylbenzene Precursors

The synthesis of this compound logically begins with precursors derived from chloroethylbenzene. The most critical precursor for this route is 4-chlorostyrene (B41422), which can be commercially sourced or synthesized via the catalytic dehydration of 4-chlorophenethylalcohol. chemicalbook.com While direct free-radical bromination of 4-chloroethylbenzene is a known reaction, it preferentially occurs at the benzylic position to yield (1-bromoethyl)benzene (B1216412) derivatives, which is not the target structure. oregonstate.edu Therefore, the most effective strategy involves the creation of an ethenyl (vinyl) group on the benzene (B151609) ring, which then serves as the site for dibromination. The bromination of 4-chlorostyrene is highly regioselective, with the bromine atoms adding exclusively across the vinyl group's double bond, leaving the aromatic ring untouched under typical electrophilic addition conditions.

Stereoselective Dibromination of Styrene Derivatives

The addition of molecular bromine (Br₂) to 4-chlorostyrene is a classic example of electrophilic addition to an alkene and is the principal method for producing this compound. youtube.com This reaction is highly stereoselective. The underlying mechanism involves the formation of a cyclic bromonium ion intermediate, which blocks one face of the original double bond. cdnsciencepub.com A bromide ion then attacks the intermediate from the opposite face (anti-attack) in a process akin to an SN2 reaction. youtube.com This anti-addition pathway dictates the stereochemistry of the final product. For 4-chlorostyrene, this results in the formation of a racemic mixture of the (1R,2S) and (1S,2R) enantiomers of this compound.

Table 1: Reaction Parameters for Dibromination of 4-Chlorostyrene

| Reactant | Reagent | Solvent | Key Outcome | Stereochemistry |

|---|---|---|---|---|

| 4-Chlorostyrene | Bromine (Br₂) | Inert solvents (e.g., CCl₄, CH₂Cl₂) | This compound | Anti-addition leading to a racemic mixture |

Mechanistic Pathways in Halogenation Reactions

The mechanism for the bromination of styrene derivatives has been a subject of detailed kinetic and stereochemical studies. cdnsciencepub.comresearchgate.net The reaction proceeds via electrophilic addition. The π-electrons of the alkene's double bond attack a bromine molecule, displacing a bromide ion and forming a three-membered cyclic bromonium ion intermediate. youtube.com Studies on substituted styrenes suggest this intermediate is highly unsymmetrical, with a significant degree of positive charge developing on the benzylic carbon due to stabilization by the adjacent phenyl ring. cdnsciencepub.comcdnsciencepub.com

The reaction kinetics can be complex. In less polar solvents like acetic acid, the rate law often includes both a second-order term (first order in both styrene and bromine) and a third-order term (first order in styrene and second in bromine). cdnsciencepub.comresearchgate.net The subsequent step is the rapid nucleophilic attack on the bromonium ion by a bromide ion (Br⁻). This attack occurs at one of the carbon atoms of the three-membered ring from the side opposite to the initial bromine addition, forcing the ring to open and resulting in the characteristic anti-stereochemistry of the dibrominated product. youtube.com

Functional Group Interconversion Strategies

An alternative to direct halogenation of an alkene involves the conversion of other functional groups, primarily hydroxyl groups, into the desired bromine atoms.

Conversion from Hydroxyethyl Precursors via Halogenation

This synthetic route utilizes a diol precursor, specifically 1-(4-chlorophenyl)ethane-1,2-diol. This diol can be converted into this compound through the substitution of both hydroxyl groups with bromine atoms. This transformation is typically accomplished using standard brominating agents such as concentrated hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). Each hydroxyl group is protonated (in the case of HBr) or converted into a good leaving group, which is then displaced by a bromide ion.

Another related pathway begins with a simpler precursor, 2-(4-chlorophenyl)ethanol. This alcohol can first undergo a dehydration reaction, often catalyzed by an acid or a solid catalyst like modified aluminum silicate, to yield the key intermediate, 4-chlorostyrene. chemicalbook.com This styrene derivative is then subjected to dibromination as described in section 2.1.2.

Table 2: Functional Group Interconversion Approaches

| Precursor | Reagent(s) | Intermediate | Final Product |

|---|---|---|---|

| 1-(4-Chlorophenyl)ethane-1,2-diol | HBr or PBr₃ | Not applicable | This compound |

| 2-(4-Chlorophenyl)ethanol | 1. Dehydration catalyst 2. Bromine (Br₂) | 4-Chlorostyrene | This compound |

Catalytic Approaches in Carbon-Carbon and Carbon-Halogen Bond Formation

While the core reaction of adding bromine to an alkene does not strictly require catalysis, catalytic methods are crucial for the efficient synthesis of the necessary precursors. Catalysis can play a role in both the formation of the carbon skeleton and the introduction of halogen atoms.

The synthesis of the precursor 4-chlorostyrene can be achieved through catalytic methods. As mentioned, the catalytic dehydration of 4-chlorophenethylalcohol is a viable route. chemicalbook.com Furthermore, advanced C-C bond-forming reactions, such as copper-catalyzed coupling of Grignard reagents with organic halides, can be employed to construct the styrene backbone from simpler building blocks. nih.gov

In the context of C-Halogen bond formation, the electrophilic addition of bromine to 4-chlorostyrene is typically not catalyzed. However, Lewis acids can be used to polarize the Br-Br bond, potentially increasing the reaction rate. stackexchange.com It is important to distinguish this from catalytic aromatic halogenation, where catalysts like zeolites or copper salts are used for the regioselective substitution of C-H bonds on the aromatic ring itself, a different class of reaction not directly involved in the dibromination of the vinyl side chain. rsc.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile class of chemical transformations for the formation of carbon-carbon bonds. rsc.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable tools in organic synthesis due to their high efficiency, functional group tolerance, and mild reaction conditions. rsc.orgnobelprize.org

The general mechanism for these transformations follows a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states. nobelprize.orgfiveable.me The cycle typically consists of three primary steps:

Oxidative Addition : An organic halide (or triflate) reacts with a palladium(0) complex, leading to the formation of an organopalladium(II) intermediate. nobelprize.orglibretexts.org

Transmetalation : In reactions like the Suzuki or Negishi coupling, an organometallic reagent transfers its organic group to the palladium(II) complex. nobelprize.org In the Heck reaction, this step is replaced by the migratory insertion of an olefin. libretexts.org

Reductive Elimination : The two organic groups on the palladium(II) center couple and are expelled as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. fiveable.meacs.org

This methodology allows for the precise construction of complex molecular architectures from simpler precursors. rsc.org A variety of coupling partners can be employed, including those based on boron (Suzuki-Miyaura), zinc (Negishi), and tin (Stille), each offering unique advantages in terms of reactivity and substrate scope. libretexts.org The choice of ligands, often bulky phosphines, is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. acs.org

Table 1: Generalized Components of a Palladium-Catalyzed Cross-Coupling Reaction

| Component | Role | Common Examples |

|---|---|---|

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes catalyst, influences reactivity and selectivity | Triphenylphosphine (PPh₃), BINAP, Buchwald-type phosphines |

| Electrophile (R¹-X) | One of the coupling partners | Aryl halides, vinyl halides, aryl triflates |

| Nucleophile (R²-M) | Second coupling partner (not used in Heck) | Organoboron compounds, organozinc compounds, organotin compounds |

| Base | Promotes transmetalation and catalyst regeneration | Na₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Dissolves reagents and facilitates the reaction | Toluene, Dioxane, DMF, THF |

Nickel-Catalyzed Asymmetric Reductive Acyl Cross-Coupling Methods

A significant advancement in the synthesis of complex chiral molecules is the development of nickel-catalyzed asymmetric reductive cross-coupling reactions. acs.orgnih.gov These methods enable the construction of stereogenic centers with high enantioselectivity. One such notable transformation is the reductive acyl cross-coupling, which synthesizes enantioenriched acyclic α,α-disubstituted ketones. acs.orgorganic-chemistry.org

This specific methodology involves the coupling of acid chlorides with racemic secondary benzyl (B1604629) chlorides. acs.orgnih.gov The reaction is typically promoted by a nickel(II) precatalyst in conjunction with a chiral bis(oxazoline) ligand, often referred to as a BOX ligand. acs.org A key feature of this process is the use of a stoichiometric reductant, such as manganese powder (Mn⁰), to facilitate the catalytic cycle. nih.govorganic-chemistry.org

The reaction proceeds under mild, base-free conditions, which is advantageous as it minimizes the risk of racemization of the newly formed tertiary stereocenter. acs.orgorganic-chemistry.org This method is highly convergent and demonstrates broad functional group tolerance, allowing for the rapid assembly of complex ketone structures from readily available starting materials without the need for pre-formed organometallic reagents or chiral auxiliaries. acs.org Mechanistic studies suggest a cycle that may involve oxidative addition, radical recombination, and reductive elimination steps. organic-chemistry.org The enantioselectivity is controlled by the chiral nickel catalyst, which can selectively react with one enantiomer of the racemic starting material. acs.org

Table 2: Representative Nickel-Catalyzed Asymmetric Reductive Acyl Cross-Coupling

| Component | Role | Specific Example Reagent |

|---|---|---|

| Nickel Precatalyst | Catalyst source | NiCl₂(dme) |

| Chiral Ligand | Induces enantioselectivity | (R,R)-Diphenyl-BOX |

| Acyl Electrophile | Acyl group source | 3-(4-methoxyphenyl)propionyl chloride |

| Alkyl Electrophile | Racemic alkyl group source | (1-chloroethyl)benzene |

| Reductant | Stoichiometric reducing agent | Manganese (Mn⁰) |

| Solvent | Reaction medium | Dimethylacetamide (DMA) |

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 4 1,2 Dibromoethyl Benzene

Nucleophilic Substitution Reactions at the Benzylic and Alkyl Positions

Nucleophilic substitution reactions on 1-chloro-4-(1,2-dibromoethyl)benzene can occur at both the benzylic (C-1 of the ethyl group) and the alkyl (C-2 of the ethyl group) positions. The benzylic position is activated by the adjacent phenyl ring, which can stabilize carbocationic intermediates through resonance. This makes the benzylic bromide a more likely site for substitution, particularly under conditions that favor carbocation formation.

Stereochemical Outcomes of Substitution

The stereochemistry of substitution at the chiral centers of this compound is a critical aspect of its reactivity. The outcome, whether retention, inversion, or racemization of configuration, is dictated by the reaction mechanism.

For a concerted S(_N)2 reaction, a backside attack by the nucleophile is required, leading to an inversion of configuration at the targeted chiral center. libretexts.org In contrast, an S(_N)1 reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, typically resulting in a racemic mixture of products. researchgate.netweebly.com Given the two chiral centers in this compound, a variety of diastereomeric products are possible depending on which center reacts and via which mechanism. Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are characteristic of the E2 elimination pathway. khanacademy.orggoogle.com

Competitive Substitution Pathways (S(_N)1 vs. S(_N)2)

The competition between S(_N)1 and S(_N)2 mechanisms at the benzylic and alkyl positions of this compound is a delicate balance of several factors. The substrate structure itself presents a bias. The benzylic position is secondary and adjacent to a phenyl group, which can stabilize a developing positive charge, making an S(_N)1 pathway plausible. pressbooks.publibretexts.org However, being a secondary halide, it is also open to S(_N)2 attack. pressbooks.publibretexts.org

The alkyl bromide is at a primary position, which would typically strongly favor an S(_N)2 reaction due to the instability of a primary carbocation. pressbooks.publibretexts.org However, the presence of a bulky bromine atom and the adjacent substituted phenyl group can introduce steric hindrance, potentially slowing down an S(_N)2 reaction.

| Factor | Favors SN1 | Favors SN2 |

|---|---|---|

| Substrate | Tertiary > Secondary (Benzylic) | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, CN⁻) |

| Solvent | Polar Protic (e.g., alcohols, water) | Polar Aprotic (e.g., acetone (B3395972), DMSO) |

| Leaving Group | Good leaving group (e.g., Br⁻, I⁻) | Good leaving group (e.g., Br⁻, I⁻) |

Elimination Reactions

Elimination reactions, particularly dehydrohalogenation, are significant pathways for this compound, often competing with nucleophilic substitution. These reactions lead to the formation of unsaturated products.

Dehydrohalogenation Pathways

The removal of a hydrogen atom and a bromine atom from adjacent carbons in this compound is known as dehydrobromination. This can occur via either an E1 or E2 mechanism. The E2 mechanism is a concerted, one-step process that requires a strong base and a specific anti-periplanar arrangement of the hydrogen and the leaving group. chemistrysteps.comlibretexts.org The E1 mechanism is a two-step process involving a carbocation intermediate, which is favored by weak bases and polar protic solvents. msu.edunih.gov Given the presence of two bromine atoms, a double dehydrobromination to form an alkyne is also a possibility under strong basic conditions. researchgate.net

Formation of Styrenic and Vinylic Intermediates

Dehydrobromination of this compound can lead to the formation of various unsaturated products. Elimination of HBr from the ethyl chain can result in the formation of a substituted styrene (B11656), specifically 1-bromo-1-(4-chlorophenyl)ethene or 2-bromo-1-(4-chlorophenyl)ethene. The formation of 4-chlorostyrene (B41422) is also a plausible product through the loss of both bromine atoms and a hydrogen atom, or through subsequent reactions of the initial elimination products. chemicalbook.comchemicalbook.com The relative stability of the resulting alkene, often predicted by Zaitsev's rule (favoring the more substituted alkene), will influence the product distribution, especially in E1 reactions. youtube.com However, in E2 reactions, the requirement for an anti-periplanar geometry can lead to the formation of the less stable Hofmann product. youtube.com The formation of a vinylic halide, such as 1-bromo-2-(4-chlorophenyl)ethene, is a direct consequence of the initial dehydrohalogenation step.

Electrophilic Aromatic Substitution on the Chlorobenzene (B131634) Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. chemistrytalk.org In the case of this compound, the reaction's course is dictated by the electronic properties of the two substituents attached to the benzene (B151609) ring: the chloro group and the 1,2-dibromoethyl group.

Regioselectivity and Directing Effects of Substituents

The position of an incoming electrophile on the benzene ring is determined by the directing effects of the existing substituents. chemistrytalk.org These effects are broadly categorized as activating or deactivating, and they guide the new substituent to the ortho, meta, or para position. leah4sci.com

The 1,2-dibromoethyl group's directing effect is primarily due to its strong electron-withdrawing inductive effect (-I) caused by the electronegative bromine atoms. This effect significantly deactivates the aromatic ring towards electrophilic attack. Unlike the chloro group, the 1,2-dibromoethyl group does not have lone pairs directly attached to the ring system and therefore lacks a significant resonance-donating effect. Such haloalkyl groups are generally considered deactivating and meta-directing. wikipedia.org

When both a chloro and a 1,2-dibromoethyl group are present, as in this compound, their combined influence determines the regioselectivity. The chloro group directs ortho and para to its own position. Since the 1,2-dibromoethyl group is in the para position, the chloro group directs incoming electrophiles to the positions ortho to itself (C2 and C6). The 1,2-dibromoethyl group, being a deactivating meta-director, would direct incoming electrophiles to the positions meta to itself (C2 and C6). Thus, both groups direct the incoming electrophile to the same positions, carbons 2 and 6.

Radical Reactions and Photochemistry

Beyond ionic reactions, this compound can participate in reactions involving free radicals, particularly when exposed to ultraviolet (UV) light or radical initiators. lumenlearning.comlibretexts.org

Photoinduced Halogenation Mechanisms

The 1,2-dibromoethyl group itself is typically formed via the radical addition of bromine (Br₂) across the double bond of 4-chlorostyrene, often initiated by light. lumenlearning.com While further photoinduced halogenation of this compound is not a common reaction, the principles of such mechanisms are relevant. UV light can induce the homolytic cleavage of halogen-halogen bonds to form halogen radicals. wikipedia.org These highly reactive radicals can then abstract hydrogen atoms from the alkyl chain. lumenlearning.com

In the case of this compound, the benzylic hydrogen (on the carbon attached to the benzene ring) would be the most susceptible to abstraction due to the resonance stabilization of the resulting benzylic radical. wikipedia.org

Free Radical Chain Propagation

A free radical reaction proceeds via a chain mechanism consisting of initiation, propagation, and termination steps. lumenlearning.com

Initiation: The process begins with the formation of a radical species, often through the homolytic cleavage of a molecule like a halogen or a peroxide initiator by heat or light. libretexts.org

Propagation: A radical reacts with a stable molecule to form a new radical. lumenlearning.com This new radical continues the chain. For instance, a bromine radical could abstract a hydrogen atom from the ethyl chain of this compound, creating an alkyl radical and HBr. This alkyl radical can then react with a Br₂ molecule to form a new bromo-substituted product and another bromine radical, which continues the chain. ucr.edu

Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical product. lumenlearning.com

Metal-Mediated Transformations

The halogen atoms on this compound provide handles for various metal-mediated reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. libretexts.org The chlorine atom on the aromatic ring of this compound can participate in such reactions.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, the chlorobenzene moiety) to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex, typically in the presence of a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. libretexts.org

This reaction would allow for the formation of a new carbon-carbon bond at the position of the chlorine atom, enabling the synthesis of more complex biaryl structures or the introduction of various alkyl, alkenyl, or alkynyl groups. nih.gov

Reductive Dehalogenation Processes

The reductive dehalogenation of this compound is a significant chemical transformation that results in the formation of an alkene through the elimination of the two bromine atoms. This process, specifically a debromination, converts the vicinal dibromide into (E)-1-chloro-4-styrylbenzene. The reaction proceeds via the cleavage of the carbon-bromine bonds and the subsequent formation of a carbon-carbon double bond. A variety of reducing agents and reaction conditions can be employed to achieve this transformation, each with its own mechanistic pathway and stereochemical outcome.

Detailed research into the reductive dehalogenation of analogous vicinal dibromides has elucidated several common mechanistic routes. These reactions are often stereoselective, with the specific geometry of the resulting alkene being influenced by the reaction mechanism. For many vicinal dibromides, the anti-periplanar arrangement of the two bromine atoms is favored for elimination, leading to the formation of the E-isomer of the resulting alkene.

Common reagents used to facilitate this reaction include zero-valent metals, such as zinc and iron, as well as iodide ions and complex metal hydrides like lithium aluminum hydride. The choice of reagent and solvent system can significantly impact the reaction's efficiency and the purity of the resulting product.

The reductive elimination of bromine from vicinal dibromides can be initiated by various reagents, with the underlying mechanisms generally involving either a one-electron or a two-electron transfer process.

With Zero-Valent Metals: Metals like zinc and iron are commonly used for the reductive dehalogenation of vicinal dibromides. The reaction with these metals is believed to proceed on the metal surface. In the case of zinc, the mechanism is often depicted as a two-electron transfer process. The reaction is typically carried out in a protic solvent like acetic acid or an alcohol. The metal acts as the reducing agent, and the reaction results in the formation of the corresponding alkene and the metal salt.

With Iodide Ions: Sodium iodide (NaI) in a solvent such as acetone is another effective reagent for the debromination of vicinal dibromides. The mechanism is generally considered to be an E2-type elimination. The iodide ion acts as a nucleophile, attacking one of the bromine atoms. This induces the simultaneous elimination of the second bromine atom and the formation of the double bond. This reaction is often stereospecific, favoring an anti-elimination pathway.

With Complex Metal Hydrides: Lithium aluminum hydride (LAH) is a potent reducing agent capable of dehalogenating vicinal dihalides. The reaction with LAH can proceed through a single electron transfer (SET) mechanism, especially with benzylic dihalides. This pathway involves the formation of radical intermediates, which can influence the stereochemical outcome of the reaction.

The table below summarizes representative conditions for the reductive dehalogenation of vicinal dibromides, analogous to this compound.

Interactive Data Table: Representative Conditions for Reductive Dehalogenation of Vicinal Dibromides

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| Zn | Acetic Acid | Room Temp. | 2 | Alkene | >90 |

| NaI | Acetone | Reflux | 4 | Alkene | >95 |

| LAH | THF | Reflux | 3 | Alkene | High |

| Cr(II) | DMSO/Water | Room Temp. | 1 | Alkene | High |

Note: This table presents typical conditions and yields for the reductive dehalogenation of vicinal dibromides and should be considered representative for the transformation of this compound.

Advanced Spectroscopic and Analytical Characterization of 1 Chloro 4 1,2 Dibromoethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Coupling Analysis

A ¹H NMR spectrum would be crucial for identifying the number of distinct proton environments, their chemical shifts, and their coupling patterns. Based on the structure of 1-Chloro-4-(1,2-dibromoethyl)benzene, one would anticipate a complex spectrum. The aromatic protons on the benzene (B151609) ring would likely appear as a set of multiplets in the downfield region (typically 7.0-8.0 ppm). The two protons of the dibromoethyl group would be diastereotopic and would likely present as a complex splitting pattern, further complicated by coupling to each other. The integration of these signals would confirm the ratio of aromatic to aliphatic protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

A ¹³C NMR spectrum would reveal the number of unique carbon environments within the molecule. For this compound, one would expect to observe signals for the two carbons of the ethyl chain and the six carbons of the benzene ring. The carbon atoms attached to the chlorine and bromine atoms would exhibit characteristic chemical shifts influenced by the electronegativity of the halogens. The symmetry of the para-substituted benzene ring would result in four distinct aromatic carbon signals.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the coupling relationships between adjacent protons, for instance, confirming the connectivity between the two protons of the dibromoethyl group and potentially revealing long-range couplings between the ethyl chain and the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the unambiguous assignment of the ¹H and ¹³C signals for the CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would reveal longer-range couplings between protons and carbons (typically over two to three bonds). This would be instrumental in confirming the connection of the dibromoethyl group to the chlorobenzene (B131634) ring.

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While low-resolution mass spectrometry can provide the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) is required to determine the exact mass of the molecular ion. This precise measurement allows for the calculation of the elemental formula, confirming the presence of one chlorine and two bromine atoms. Predicted data from PubChemLite suggests a monoisotopic mass of 295.8603 Da for the neutral molecule. uni.lu HRMS would be able to experimentally verify this value.

Fragmentation Pathway Analysis and Isotope Pattern Characterization

The mass spectrum of this compound would be characterized by a distinctive isotopic pattern for the molecular ion peak due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine isotopes (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This would result in a cluster of peaks for any fragment containing these halogens.

Analysis of the fragmentation pattern would likely reveal the loss of bromine and chlorine atoms, as well as cleavage of the ethyl side chain. Common fragmentation pathways could include the loss of a bromine radical (Br•), hydrobromic acid (HBr), or the entire dibromoethyl side chain. The resulting fragment ions would provide further structural confirmation. Predicted collision cross-section data for various adducts, such as [M+H]⁺ and [M+Na]⁺, are available and could be compared with experimental data from techniques like ion mobility-mass spectrometry. uni.lu

Chromatographic Mass Spectrometry (GC-MS, LC-MS) for Mixture Analysis and Purity Assessment

Chromatography coupled with mass spectrometry is a powerful tool for the separation, identification, and quantification of individual components within a mixture. These hyphenated techniques are instrumental in assessing the purity of this compound and identifying any byproducts from its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of halogenated compounds is a well-established method. For a compound like this compound, a typical GC-MS analysis would involve injecting a vaporized sample into a gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly for less volatile or thermally labile compounds. In LC-MS, the separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reverse-phase HPLC setup could be used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comresearchgate.net Following separation, the eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. LC-MS is particularly useful for identifying non-volatile impurities that may not be amenable to GC analysis. Predicted collision cross-section values for adducts of this compound can aid in its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu

A hypothetical GC-MS analysis of a reaction mixture containing this compound could reveal the presence of starting materials, such as 1-chloro-4-vinylbenzene, and other halogenated byproducts. semanticscholar.org

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separation based on volatility and interaction with stationary phase, followed by mass analysis. | Separation based on partitioning between mobile and stationary phases, followed by mass analysis. |

| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Application | Analysis of volatile and thermally stable compounds. | Analysis of a wide range of compounds, including non-volatile and thermally labile ones. |

| Data Output | Retention time and mass spectrum with characteristic fragmentation. | Retention time and mass-to-charge ratio of the molecular ion and adducts. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy of this compound would exhibit characteristic absorption bands corresponding to its structural features. The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The substitution pattern on the benzene ring (para-substitution) would give rise to specific C-H out-of-plane bending vibrations, typically in the 850-800 cm⁻¹ region. The C-Cl stretching vibration would be observed in the fingerprint region, generally between 800 and 600 cm⁻¹. The C-Br stretching vibrations are expected at lower wavenumbers, typically in the 700-500 cm⁻¹ range. The aliphatic C-H stretching and bending vibrations from the dibromoethyl group would also be present.

Raman Spectroscopy provides complementary information to IR spectroscopy. Due to the different selection rules, some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the C-Br and C-Cl stretching vibrations are expected to be strong and easily identifiable in the Raman spectrum. The symmetric breathing mode of the benzene ring, which is often weak in the IR spectrum, would show a strong signal in the Raman spectrum.

By comparing the experimental IR and Raman spectra with theoretical calculations for similar molecules like 1-chloroethyl benzene, a detailed assignment of the vibrational modes can be achieved. semanticscholar.org For instance, in a related compound, the C-Cl stretching mode is assigned to a band around 617-628 cm⁻¹. semanticscholar.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| C=C Aromatic Stretch | 1600 - 1450 | IR, Raman |

| C-H Out-of-Plane Bend (para) | 850 - 800 | IR |

| C-Cl Stretch | 800 - 600 | IR, Raman |

| C-Br Stretch | 700 - 500 | IR, Raman |

Chromatographic Separation Techniques (e.g., HPLC, GC, UPLC) for Purity Assessment and Isomer Separation

Chromatographic techniques are the cornerstone for assessing the purity of this compound and for separating potential isomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are routinely employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be effective. researchgate.net A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, possibly with a small amount of an acid like formic acid to improve peak shape, would be a suitable starting point. sielc.comresearchgate.net The separation is based on the differential partitioning of the analyte and any impurities between the nonpolar stationary phase and the polar mobile phase. By monitoring the eluent with a UV detector, typically at a wavelength where the benzene ring absorbs (around 254 nm), a chromatogram is obtained where each peak corresponds to a different component in the sample. The area of the peak for this compound relative to the total area of all peaks provides a measure of its purity. HPLC is also capable of separating diastereomers of this compound if a suitable chiral stationary phase is used. researchgate.netnih.gov

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. A capillary GC with a nonpolar or medium-polarity stationary phase would be used to separate the compound from any volatile impurities. researchgate.netnemi.gov The retention time of the compound under specific conditions (e.g., column type, temperature program, carrier gas flow rate) can be used for its identification by comparison with a reference standard. The peak area is proportional to the concentration, allowing for quantitative purity assessment. GC is particularly effective in separating constitutional isomers and can provide high-resolution separation.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. sielc.com This results in significantly faster analysis times, higher resolution, and improved sensitivity. A UPLC method for this compound would follow similar principles to an HPLC method but with the benefits of increased throughput and better separation efficiency, which is particularly advantageous for resolving closely eluting impurities or isomers.

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detector | Application |

| HPLC | C18 (ODS) | Acetonitrile/Water | UV-Vis | Purity assessment, isomer separation |

| GC | Polydimethylsiloxane | Helium | Flame Ionization (FID), Mass Spectrometer (MS) | Purity assessment, volatile impurity analysis |

| UPLC | Sub-2 µm C18 | Acetonitrile/Water | UV-Vis, MS | High-throughput purity assessment, high-resolution isomer separation |

Theoretical and Computational Studies on 1 Chloro 4 1,2 Dibromoethyl Benzene

Applications in Advanced Organic Synthesis

Precursor for Complex Molecular Architectures

The structure of 1-Chloro-4-(1,2-dibromoethyl)benzene, featuring a substituted phenyl ring and a reactive dibromoethyl chain, makes it an ideal starting point for the synthesis of a variety of more intricate molecules. The presence of the chlorine atom on the benzene (B151609) ring and the two bromine atoms on the ethyl side chain offer multiple sites for sequential and selective chemical modifications.

The primary transformation that unlocks the synthetic potential of this compound is dehydrobromination. This elimination reaction, typically carried out using a strong base, can proceed in a stepwise manner. The initial elimination of one equivalent of hydrogen bromide yields a bromo-substituted styrene (B11656) derivative. Subsequent elimination of the second equivalent of hydrogen bromide leads to the formation of a substituted phenylacetylene. sciencemadness.orgorgsyn.org These products, particularly the terminal alkyne, are highly valuable building blocks in organic chemistry.

Synthesis of Pharmaceuticals and Agrochemicals

While direct citations for the use of this compound in the synthesis of specific commercial drugs or pesticides are not prevalent in readily available literature, its role as a precursor to key intermediates is well-established through analogy with similar structures. Halogenated styrenes and phenylacetylenes are common motifs in a wide range of biologically active compounds.

For instance, substituted phenylacetylenes are known intermediates in the synthesis of various pharmaceuticals. The terminal alkyne functionality can be readily employed in coupling reactions, such as the Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings, to construct complex carbon skeletons. sciencemadness.org These reactions are fundamental in the preparation of active pharmaceutical ingredients (APIs). The 4-chlorophenyl moiety provided by this compound is a common feature in many drugs due to its ability to modulate the lipophilicity and metabolic stability of the molecule.

In the agrochemical sector, substituted styrenes and their derivatives are used in the synthesis of insecticides, herbicides, and fungicides. The presence of halogen atoms can enhance the efficacy and spectrum of activity of these agents. The conversion of this compound to downstream intermediates allows for the introduction of various pharmacophores and toxophores necessary for pesticidal activity.

Building Block in Polymer Chemistry

The dehydrobromination of this compound to 4-chlorostyrene (B41422) or 4-chlorophenylacetylene (B8058041) opens up avenues for its application in polymer chemistry. Substituted styrenes are widely used monomers in the production of a variety of polymers with tailored properties. 4-Chlorostyrene, for example, can undergo polymerization to yield poly(4-chlorostyrene), a polymer with a high refractive index and good thermal stability. google.com

Furthermore, the corresponding alkyne, 4-chlorophenylacetylene, can be polymerized to form substituted polyacetylenes. Polyacetylenes are a class of conjugated polymers that have garnered significant interest for their potential applications in organic electronics, including as conductive materials and in sensor technology. mdpi.com The polymerization of substituted phenylacetylenes can be achieved using various transition metal catalysts, such as those based on rhodium and palladium. mdpi.com

Role as a Key Intermediate in Multi-Step Syntheses

The utility of this compound is most evident in its role as a key, often unisolated, intermediate in multi-step synthetic sequences. A common and efficient route to substituted phenylacetylenes begins with the corresponding styrene. orgsyn.orgorgsyn.org In this context, 4-chlorostyrene is the logical precursor to this compound.

The synthetic sequence typically involves two main steps:

Bromination of the Alkene: 4-Chlorostyrene is treated with bromine (Br₂) to afford this compound. This is a classic example of an electrophilic addition of a halogen to a double bond. sciencemadness.org

Double Dehydrobromination: The resulting vicinal dibromide is then subjected to a double dehydrohalogenation reaction using a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium hydroxide (B78521) (KOH) in a high-boiling solvent. sciencemadness.orgorgsyn.orgorgsyn.org This two-fold elimination of HBr yields the desired 4-chlorophenylacetylene. sciencemadness.orgorgsyn.org

This two-step process is a standard method for converting an alkene to an alkyne and highlights the role of this compound as a crucial, albeit transient, intermediate. libretexts.orgunacademy.com

Development of Novel Synthetic Pathways Utilizing Unique Reactivity

The unique reactivity of the vicinal dibromo functionality in this compound allows for the development of novel synthetic pathways. Beyond the straightforward dehydrobromination to form an alkyne, the two bromine atoms can be manipulated to introduce other functional groups.

For example, vicinal dibromides can undergo debromination with reagents like sodium iodide in acetone (B3395972) or zinc dust to regenerate the alkene. youtube.com While this may seem like a reversal of its formation, it can be a useful strategy for the protection and subsequent deprotection of a double bond in a complex molecule.

Furthermore, the development of new catalytic systems could enable more selective transformations of the C-Br bonds. For instance, selective mono-dehydrobromination under controlled conditions could provide a reliable route to vinyl bromides. These vinyl halides are also valuable synthetic intermediates, participating in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to form more substituted and complex alkenes. Research in this area continues to expand the synthetic chemist's toolbox for the manipulation of such halogenated intermediates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Chloro-4-(1,2-dibromoethyl)benzene?

- Approach : Focus on halogenation and substitution reactions. For example, bromination of a chloroethylbenzene precursor using electrophilic brominating agents (e.g., Br₂ with FeBr₃ as a catalyst) under controlled conditions. Ensure regioselectivity by optimizing reaction temperature and solvent polarity. Purification via column chromatography or recrystallization is critical to isolate the product .

- Validation : Confirm intermediate structures using NMR (¹H/¹³C) and mass spectrometry to track substituent addition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to identify aromatic protons, bromine/chlorine-induced splitting patterns, and ethyl group conformation.

- GC-MS : Analyze volatility and fragmentation patterns to confirm molecular weight and halogen presence .

- IR Spectroscopy : Detect C-Br (550–650 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretching vibrations .

Q. How should researchers safely handle and store this compound?

- Safety Protocols :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .

- Store in airtight, light-resistant containers at 2–8°C, separated from reducing agents or metals to prevent decomposition .

Advanced Research Questions

Q. How can contradictory data in reaction yield optimization be systematically addressed?

- Experimental Design : Apply factorial Design of Experiments (DOE) to test variables (e.g., catalyst loading, solvent, temperature). Use ANOVA to identify significant factors .

- Case Study : If yields vary with bromine stoichiometry, conduct kinetic studies (e.g., in situ IR monitoring) to track intermediate formation .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Modeling :

- Quantum Chemistry : Calculate bond dissociation energies (BDEs) for C-Br and C-Cl bonds to assess susceptibility to nucleophilic substitution .

- QSPR : Develop quantitative structure-property relationships to predict regioselectivity in Suzuki-Miyaura couplings .

- Validation : Compare computational results with experimental outcomes (e.g., GC-MS reaction monitoring) .

Q. How does steric hindrance from the dibromoethyl group influence electrophilic aromatic substitution (EAS) reactions?

- Mechanistic Study :

- Synthesize derivatives with varying substituents and compare EAS rates (e.g., nitration, sulfonation).

- Use X-ray crystallography (if crystalline) or NOESY NMR to analyze spatial hindrance .

Q. What are the stability limits of this compound under extreme pH or thermal conditions?

- Stability Testing :

- Perform accelerated degradation studies (e.g., 40–80°C, pH 1–13) and monitor decomposition via HPLC .

- Identify degradation products using high-resolution MS and propose degradation pathways .

Data Analysis & Reporting

Q. How should researchers address discrepancies in spectroscopic data across studies?

- Troubleshooting :

- Replicate experiments under identical conditions to rule out instrumental variability.

- Cross-validate with alternative techniques (e.g., X-ray diffraction for structural confirmation) .

Q. What statistical frameworks are suitable for analyzing structure-activity relationships (SAR) in derivatives?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.